molecular formula C17H22N2O4S3 B4171478 N-{4-[(diethylamino)sulfonyl]phenyl}-4-(methylthio)benzenesulfonamide

N-{4-[(diethylamino)sulfonyl]phenyl}-4-(methylthio)benzenesulfonamide

Cat. No.: B4171478
M. Wt: 414.6 g/mol
InChI Key: SZIJULPXRYOZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(diethylamino)sulfonyl]phenyl}-4-(methylthio)benzenesulfonamide, commonly known as DAPS, is a chemical compound that has garnered significant attention in the scientific community due to its unique properties. DAPS is a sulfonamide-based compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.

Mechanism of Action

DAPS exerts its effects by inhibiting the activity of carbonic anhydrase enzymes, which are involved in the regulation of various physiological processes. Specifically, DAPS binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate ions, which results in a decrease in the overall activity of the enzyme.
Biochemical and Physiological Effects:
DAPS has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, which results in a decrease in the overall activity of the enzyme. This, in turn, can have various effects on the body, such as the regulation of acid-base balance and fluid secretion.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DAPS in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes, which makes it a valuable tool for studying the physiological processes that are regulated by these enzymes. However, one of the limitations of using DAPS is its potential for non-specific binding to other proteins and enzymes, which can lead to false-positive results in certain experiments.

Future Directions

There are several potential future directions for research on DAPS, including the development of more potent and selective inhibitors of carbonic anhydrase enzymes, the investigation of the potential use of DAPS as a diagnostic tool for various diseases, and the exploration of the potential therapeutic applications of DAPS in the treatment of various diseases, such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, DAPS is a sulfonamide-based compound that has garnered significant attention in the scientific community due to its unique properties. DAPS has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. DAPS exerts its effects by inhibiting the activity of carbonic anhydrase enzymes, which are involved in the regulation of various physiological processes. While there are several advantages to using DAPS in lab experiments, such as its potent inhibitory activity against carbonic anhydrase enzymes, there are also limitations to its use, such as its potential for non-specific binding to other proteins and enzymes. Overall, there are several potential future directions for research on DAPS, which could lead to the development of new diagnostic tools and therapeutic agents for various diseases.

Scientific Research Applications

DAPS has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, DAPS has been shown to possess potent inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes, such as acid-base balance and fluid secretion. DAPS has also been studied for its potential use as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease.

Properties

IUPAC Name

N,N-diethyl-4-[(4-methylsulfanylphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S3/c1-4-19(5-2)26(22,23)17-10-6-14(7-11-17)18-25(20,21)16-12-8-15(24-3)9-13-16/h6-13,18H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIJULPXRYOZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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